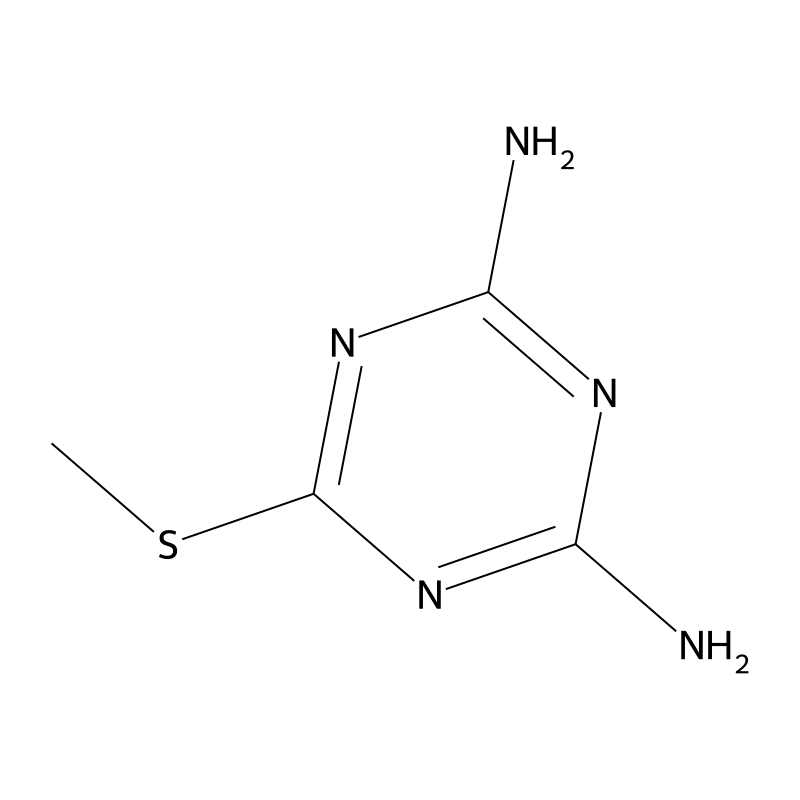

6-(Methylthio)-1,3,5-triazine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-(Methylthio)-1,3,5-triazine-2,4-diamine (6-MTD) is a heterocyclic compound containing a triazine ring with a methylthio (-SCH₃) group at the 6th position and amine (-NH₂) groups at the 2nd and 4th positions. The synthesis of 6-MTD has been reported in various scientific studies, often involving the reaction of substituted hydrazines with trichloroacetonitrile or similar precursors [, ].

Potential Applications:

Research suggests that 6-MTD may possess various properties and potential applications in scientific research, although its specific uses are still under exploration. Here are some reported areas of investigation:

- Antimicrobial activity: Studies have shown that 6-MTD exhibits antibacterial and antifungal activity against various microorganisms [, ]. Further research is needed to understand the mechanisms of action and potential for development into therapeutic agents.

- Corrosion inhibition: 6-MTD has been investigated as a potential corrosion inhibitor for metals. Studies suggest it can form a protective film on the metal surface, hindering corrosion processes []. More research is required to assess its effectiveness and optimize its use for specific applications.

- Organic synthesis: The triazine ring structure and functional groups in 6-MTD make it a potentially interesting building block for organic synthesis. However, specific applications in this area are still being explored.

6-(Methylthio)-1,3,5-triazine-2,4-diamine, commonly known as Desmetryn, is a chemical compound belonging to the triazine family. Its molecular formula is and it has a molecular weight of 213.303 g/mol. The compound features a triazine ring with two amino groups at positions 2 and 4, and a methylthio group at position 6. This structure contributes to its unique properties and reactivity, making it an important compound in various applications, particularly in agriculture as a herbicide .

Metronidazole's primary mechanism of action involves its reduction by intracellular enzymes within anaerobic bacteria and protozoa. This reduction process leads to the formation of reactive intermediates that damage the DNA of these pathogens, ultimately inhibiting their growth and replication.

Decomposition

Physical and Chemical Properties

Metronidazole is generally well-tolerated, but some side effects like nausea, metallic taste, and diarrhea can occur. It can also interact with other medications, so consulting a healthcare professional before use is crucial.

Safety Data:

- LD50 (rat): 1200 mg/kg (LD50 refers to the dose lethal to 50% of a test population)

- Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the formation of corresponding amines and other derivatives.

- Methylation: The methylthio group can be further modified through methylation reactions, impacting its biological activity and solubility.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced properties or new functionalities .

6-(Methylthio)-1,3,5-triazine-2,4-diamine exhibits notable biological activity primarily as an herbicide. It works by inhibiting photosynthesis in plants, which is essential for their growth and survival. This mechanism makes it effective against a variety of weeds without significantly affecting crop plants. Additionally, studies have indicated potential antimicrobial properties, although further research is needed to fully understand its spectrum of biological activities .

Several methods are employed for synthesizing 6-(Methylthio)-1,3,5-triazine-2,4-diamine:

- Condensation Reactions: The synthesis often involves the condensation of appropriate amines with methylthio derivatives of triazine.

- Reflux Methods: A common approach includes refluxing starting materials in the presence of solvents such as ethanol or water to facilitate the reaction.

- Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during the synthesis process.

These methods allow for the production of high-purity compounds suitable for agricultural applications .

The primary application of 6-(Methylthio)-1,3,5-triazine-2,4-diamine is as a herbicide in agriculture. It is particularly effective against broadleaf weeds and grasses. Other potential applications include:

- Pharmaceuticals: Investigated for possible use in developing new medications due to its biological activity.

- Chemical Intermediates: Used as a building block in the synthesis of more complex organic compounds.

The versatility in application stems from its unique chemical structure and reactivity .

Several compounds share structural similarities with 6-(Methylthio)-1,3,5-triazine-2,4-diamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dimethyl-2-thiourea | Similar triazine core | Exhibits different herbicidal properties |

| Lamotrigine | Contains phenyl group | Used primarily as an anticonvulsant |

| Acetoguanamine | Methylated at different positions | Functions as a chemical intermediate |

While these compounds share some structural attributes with 6-(Methylthio)-1,3,5-triazine-2,4-diamine, they differ significantly in their biological activities and applications. This uniqueness makes 6-(Methylthio)-1,3,5-triazine-2,4-diamine particularly valuable in specific contexts such as herbicide formulation .

6-(Methylthio)-1,3,5-triazine-2,4-diamine (CAS 5397-01-3) is a heterocyclic compound with the molecular formula C₄H₇N₅S and a molecular weight of 157.20 g/mol. Its structure consists of a 1,3,5-triazine core substituted with two amino (-NH₂) groups at positions 2 and 4 and a methylthio (-SCH₃) group at position 6. The triazine ring is aromatic, with alternating single and double bonds, and the substituents contribute to its electronic and steric properties. The SMILES notation for the compound is CSC1=NC(=NC(=N1)N)N, reflecting the connectivity of functional groups.

Key Functional Groups:

- Amino groups (-NH₂): Participate in hydrogen bonding and nucleophilic reactions.

- Methylthio group (-SCH₃): Enhances lipophilicity and influences redox reactivity.

Physicochemical Properties

Solubility: The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol but exhibits limited solubility in water.

Melting Point: Data specific to this compound are not explicitly reported in the literature. However, related triazine derivatives, such as 6-methyl-1,3,5-triazine-2,4-diamine, melt at 274–276°C, suggesting comparable thermal stability.

Vapor Pressure: Experimental vapor pressure data are unavailable, but analogous triazines (e.g., 2,4,6-trimethyl-1,3,5-triazine) exhibit low volatility, with vapor pressures ranging from 0.1 to 10 Pa at 25°C.

Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₅S | |

| Molecular Weight | 157.20 g/mol | |

| Solubility | Methanol, DMSO | |

| Melting Point | Not reported | - |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks corresponding to methylthio (-SCH₃) protons appear near δ 2.5 ppm, while amino (-NH₂) protons resonate between δ 5.0–6.0 ppm. However, specific spectra for this compound are not detailed in the available literature.

- ¹³C NMR: The triazine carbons are expected to resonate between δ 150–170 ppm, with the methylthio carbon near δ 15–20 ppm.

Infrared (IR) Spectroscopy:

- Stretching vibrations for N-H (amines) appear at 3300–3500 cm⁻¹, and C=S (methylthio) absorbs near 650–700 cm⁻¹.

UV-Vis Spectroscopy:

- The conjugated triazine ring likely exhibits absorption maxima in the UV range (250–300 nm), though experimental data are lacking.

Crystallographic Studies and Polymorphism

No crystallographic data (e.g., X-ray diffraction structures) are available for 6-(methylthio)-1,3,5-triazine-2,4-diamine. Related triazines, such as 2,4-diamino-6-methyl-1,3,5-triazine, form monoclinic crystals with hydrogen-bonded networks, suggesting potential similarities. Polymorphism has not been reported for this compound.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 6-(methylthio)-1,3,5-triazine-2,4-diamine is not explicitly detailed in the provided sources. However, analogous triazines are typically synthesized via:

- Nucleophilic Substitution: Reaction of cyanuric chloride with methyl mercaptan and ammonia.

- Functional Group Interconversion: Oxidation or reduction of pre-existing triazine derivatives.

Example Reaction:

$$ \text{Cyanuric chloride} + \text{CH₃SH} \xrightarrow{\text{NH₃}} \text{6-(Methylthio)-1,3,5-triazine-2,4-diamine} $$

Key Reactivity Patterns

- Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using agents like hydrogen peroxide.

- Nucleophilic Aromatic Substitution: Amino groups facilitate substitution reactions with electrophiles (e.g., alkyl halides).

Biological Activity and Applications

Biological Activity

6-(Methylthio)-1,3,5-triazine-2,4-diamine is primarily recognized as a herbicide, inhibiting photosynthesis in plants by blocking electron transport in photosystem II. Its mechanism parallels that of commercial herbicides like ametryn and simetryn.

Table 2: Comparative Herbicidal Activity

| Compound | Target Pathway | Efficacy |

|---|---|---|

| 6-(Methylthio)-triazine-diamine | Photosystem II inhibition | High |

| Ametryn | Photosystem II inhibition | Moderate |

Industrial and Agricultural Applications

- Agriculture: Used as a pre-emergent herbicide for broadleaf weed control.

- Pharmaceuticals: Serves as a reference standard in analytical chemistry.

Environmental Fate and Degradation

Degradation Pathways

- Photodegradation: Ultraviolet light cleaves the triazine ring, yielding smaller aromatic fragments.

- Microbial Degradation: Soil bacteria hydrolyze amino groups, forming nontoxic metabolites.

Environmental Persistence

The compound’s half-life in soil ranges from 30 to 90 days, depending on pH and microbial activity. Its low water solubility (11.2 g/L for analogs) limits leaching into groundwater.

Synthetic Routes and Reaction Pathways

The synthesis of 6-(Methylthio)-1,3,5-triazine-2,4-diamine primarily follows established triazine chemistry protocols, with several distinct synthetic approaches documented in the literature . The most widely employed method involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles under controlled temperature conditions [3].

Conventional Sequential Substitution Route

The conventional synthetic pathway proceeds through a three-step sequential substitution mechanism . The first substitution occurs at temperatures between 0-5°C, where one chlorine atom of cyanuric chloride is replaced by an amino group [7] [10]. The second substitution takes place at room temperature (25-30°C), introducing the second amino group [7] [10]. The final substitution step, involving the methylthio group incorporation, requires elevated temperatures at reflux conditions [7] [10].

The reaction mechanism follows the nucleophilic aromatic substitution pathway, where the triazine ring acts as an electron-deficient aromatic system [10]. The presence of chlorine atoms on the triazine ring enhances the electrophilicity of the carbon atoms, facilitating nucleophilic attack [10] . The sequential nature of the substitution allows for selective functionalization of the triazine core [7].

One-Pot Synthesis Methodology

Recent advances have demonstrated the feasibility of one-pot synthesis approaches for related triazine derivatives [8]. These methodologies involve the simultaneous or rapid sequential addition of all nucleophiles to cyanuric chloride in a single reaction vessel [8]. The one-pot approach offers advantages in terms of reduced reaction time and simplified purification procedures [8].

Microwave-assisted synthesis has emerged as an effective modification to traditional heating methods [8] [18]. The application of microwave irradiation significantly reduces reaction times from several hours to minutes while maintaining high yields [8] [40]. The microwave conditions typically operate at temperatures between 120-150°C with reaction times of 2-10 minutes [18] [40].

Methylthio Group Introduction

The incorporation of the methylthio substituent can be achieved through multiple pathways [3] . The most common approach involves the reaction of a chloro-substituted triazine intermediate with methylthio nucleophiles [3]. Methyl mercaptan serves as the primary methylthio source, reacting under basic conditions to displace the remaining chlorine atom [26] [29].

Alternative approaches utilize thiourea derivatives as methylthio precursors [25]. The thiourea-based method involves initial formation of a thiourea-triazine intermediate, followed by methylation to generate the desired methylthio functionality [25]. This pathway offers enhanced selectivity and reduced formation of disulfide byproducts [25].

Raw Materials and Precursor Compounds

The synthesis of 6-(Methylthio)-1,3,5-triazine-2,4-diamine requires several key starting materials and reagents, each playing a crucial role in the overall synthetic pathway [7].

Primary Starting Materials

Ammonia or ammonia-generating compounds function as the amino group source for the diamine functionality [7] . The use of anhydrous ammonia ensures selective monosubstitution at controlled temperatures . Alternative amino sources include ammonium salts in the presence of suitable bases [7].

Methylthio Precursors

Methyl mercaptan (methanethiol) represents the most direct source of the methylthio group [26] [29]. The industrial production of methyl mercaptan involves the reaction of methanol with hydrogen sulfide over specialized catalysts at elevated temperatures [26]. The reaction follows the stoichiometry: CH₃OH + H₂S → CH₃SH + H₂O [26].

Thiourea derivatives offer an alternative pathway for methylthio introduction [25]. These compounds undergo rearrangement reactions under appropriate conditions to generate methylthio functionalities [25]. The thiourea approach provides enhanced control over reaction selectivity and reduces the formation of unwanted sulfur-containing byproducts [25].

Supporting Reagents and Solvents

Base reagents play essential roles in neutralizing hydrogen chloride generated during substitution reactions [7] [10]. Sodium carbonate, potassium carbonate, and triethylamine are commonly employed bases [7] [13]. The choice of base influences reaction kinetics and product purity [10].

Solvent selection significantly impacts reaction efficiency and product isolation [7] . Organic solvents such as acetone, tetrahydrofuran, and dichloromethane provide suitable reaction media [7] . Aqueous systems can be employed for specific reaction steps, particularly during workup procedures [10].

| Component | Function | Typical Quantity | Source/Grade |

|---|---|---|---|

| Cyanuric chloride | Triazine core precursor | 1.0 equivalent | Commercial, >99% |

| Ammonia | Amino group source | 2.1 equivalents | Anhydrous gas |

| Methyl mercaptan | Methylthio source | 1.2 equivalents | Industrial grade |

| Sodium carbonate | Base/HCl scavenger | 3.0 equivalents | Technical grade |

| Acetone | Reaction solvent | 10-15 volumes | Analytical grade |

Purification and Isolation Techniques

The purification of 6-(Methylthio)-1,3,5-triazine-2,4-diamine requires specialized techniques to address the unique properties of triazine derivatives [13] [31].

Crystallization Methods

Recrystallization represents the primary purification method for triazine compounds due to their tendency to form well-defined crystal structures [13] [33]. The choice of recrystallization solvent significantly influences the final product purity and crystal morphology [33]. Common recrystallization solvents include methanol-water mixtures, ethanol, and acetonitrile [13] [31].

The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystal formation [13]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [31]. The crystal structure can vary depending on the solvent system employed, with different polymorphs exhibiting distinct physical properties [33].

Chromatographic Purification

Column chromatography serves as an effective purification technique for triazine derivatives, particularly when recrystallization alone is insufficient [31]. Silica gel columns with appropriate solvent gradients enable separation of the target compound from structural analogs and reaction byproducts [31].

The chromatographic behavior of triazine compounds is influenced by their hydrogen bonding capabilities and molecular polarity [31]. Typical eluent systems include dichloromethane-methanol gradients, with methanol concentrations ranging from 2-10% [31]. Flash chromatography techniques can reduce purification time while maintaining separation efficiency .

Gas chromatography coupled with mass spectrometry provides analytical monitoring of purification progress [15] [16]. However, some triazine derivatives exhibit limited volatility, requiring derivatization or alternative analytical methods [31].

Extraction and Washing Procedures

Liquid-liquid extraction techniques facilitate removal of water-soluble impurities and excess reagents [13]. The biphasic nature of many triazine reactions allows for effective separation through extraction with organic solvents . Methylene chloride and ethyl acetate are commonly employed extraction solvents [13].

Washing procedures with water remove inorganic salts generated during synthesis [7] [13]. Sequential washing with dilute acid and base solutions can eliminate specific impurity classes [13]. The washing protocol must account for the pH stability of the triazine core under various conditions [7].

Advanced Purification Techniques

High-performance liquid chromatography enables purification of small quantities for analytical purposes [13]. Preparative liquid chromatography can handle larger scales when traditional methods prove inadequate [31]. The development of appropriate mobile phase systems requires consideration of triazine solubility and detector compatibility [13].

Sublimation techniques may be applicable for certain triazine derivatives with appropriate volatility characteristics [35]. This method offers solvent-free purification but requires specialized equipment and careful temperature control [35].

Scalability and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of 6-(Methylthio)-1,3,5-triazine-2,4-diamine involves several critical considerations regarding process optimization and scalability [19] [21].

Continuous Flow Processing

Continuous flow reactor technology offers significant advantages for triazine synthesis at industrial scales [19] [37] [38]. The precise temperature control achievable in flow systems enables selective substitution reactions while minimizing side product formation [37] [38]. Flow reactors facilitate better heat management during exothermic reactions, reducing the risk of thermal runaway [19].

The implementation of continuous flow processes for triazine synthesis typically involves multiple reactor stages corresponding to each substitution step [19]. Residence times can be optimized independently for each stage, allowing for maximum conversion while maintaining selectivity [37] [38]. The continuous nature of the process enables consistent product quality and reduces batch-to-batch variation [19].

Microreactor technology provides enhanced mixing and heat transfer characteristics compared to traditional batch vessels [37]. The high surface-area-to-volume ratio in microreactors facilitates rapid temperature equilibration and precise reaction control [37] [38]. These advantages become particularly important when handling reactive intermediates or operating under stringent temperature requirements [19].

Process Intensification Strategies

The application of microwave-assisted synthesis at industrial scales requires specialized equipment capable of handling large volumes [40] [42]. Industrial microwave systems can process continuous streams of reactants, combining the benefits of microwave heating with continuous operation [40]. The uniform heating profile achieved through microwave irradiation reduces hot spots and improves reaction selectivity [42].

Solvent optimization becomes crucial for large-scale operations due to cost and environmental considerations . The selection of environmentally benign solvents that can be recovered and recycled is essential for sustainable industrial processes [41]. Process development must account for solvent recovery systems and waste minimization strategies [21].

Quality Control and Process Monitoring

Real-time monitoring systems enable continuous assessment of reaction progress and product quality [19]. In-line analytical techniques such as infrared spectroscopy and nuclear magnetic resonance provide immediate feedback on reaction conversion and selectivity [19]. These monitoring systems allow for rapid process adjustments to maintain optimal operating conditions [37].

Statistical process control methods ensure consistent product quality across production batches . The implementation of control charts and process capability studies helps identify trends and prevent quality deviations . Automated control systems can respond to analytical feedback and adjust process parameters in real-time [19].

Economic and Environmental Considerations

The economic viability of industrial triazine production depends on raw material costs, energy consumption, and waste disposal expenses [21]. Process optimization must balance yield maximization with cost minimization . The development of efficient catalyst systems can reduce energy requirements and improve overall process economics [20].

Environmental impact assessment considers solvent emissions, waste generation, and energy consumption [21]. Green chemistry principles guide the selection of environmentally friendly reagents and processes [41]. Life cycle analysis provides comprehensive evaluation of environmental impacts throughout the production process [21].

| Scale Parameter | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |

| Reactor Volume | 0.1-2 L | 50-200 L | 2000-10000 L |

| Residence Time | 1-24 hours | 2-8 hours | 0.5-4 hours |

| Temperature Control | ±2°C | ±1°C | ±0.5°C |

| Yield Target | >80% | >85% | >90% |

| Purity Specification | >95% | >97% | >99% |